Cas no 989-54-8 (2-butanoyl-4-(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one)

2-butanoyl-4-(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one structure
989-54-8 structure
Nombre del producto:2-butanoyl-4-(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Número CAS:989-54-8
MF:C25H32O8
Megavatios:460.516788482666
CID:1991385
PubChem ID:13808

2-butanoyl-4-(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one Propiedades químicas y físicas

Nombre e identificación

    • 2-[[2,4-Dihydroxy-6-methoxy-5-methyl-3-(1-oxobutyl)phenyl]methyl]-3,5-dihydroxy-4,4-dimethyl-6-(1-oxobutyl)-2,5-cyclohexadien-1-one
    • 2-butanoyl-4-(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
    • 2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
    • BRN 2230587
    • Butyrophenone, 3'-[(5-butyryl-2,4-dihydroxy-3,3-dimethyl-6-oxo-1,4-cyclohexadien-1-yl)methyl]-2',6'-dihydroxy-4'-methoxy-5'-methyl-
    • CMKHZPXDAXVNES-UHFFFAOYSA-N
    • 2,5-Cyclohexadien-1-one, 2-[[2,4-dihydroxy-6-methoxy-5-methyl-3-(1-oxobutyl)phenyl]methyl]-3,5-dihydroxy-4,4-dimethyl-6-(1-oxobutyl)-
    • DTXSID60912998
    • PEU4NN4UZ8
    • p-Aspidin BB
    • Butyrophenone, 3'-((5-butyryl-2,4-dihydroxy-3,3-dimethyl-6-oxo-1,4-cyclohexadien-1-yl)methyl)-2',6'-dihydroxy-4'-methoxy-5'-methyl-
    • Paraaspidin
    • Para-aspidin
    • para-Aspidin BB
    • 3-08-00-04399 (Beilstein Handbook Reference)
    • 2-Butyryl-6-(3-butyryl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-4,4-dimethyl-2,5-cyclohexadien-1-one #
    • p-Aspidin
    • 989-54-8
    • Renchi: InChI=1S/C25H32O8/c1-7-9-15(26)17-19(28)12(3)22(33-6)13(20(17)29)11-14-21(30)18(16(27)10-8-2)24(32)25(4,5)23(14)31/h28-29,31-32H,7-11H2,1-6H3
    • Clave inchi: CMKHZPXDAXVNES-UHFFFAOYSA-N
    • Sonrisas: CCCC(=O)C1=C(O)C(C)(C)C(O)=C(Cc2c(O)c(C(=O)CCC)c(O)c(C)c2OC)C1=O |c:5,t:12|

Atributos calculados

  • Calidad precisa: 460.20971797g/mol
  • Masa isotópica única: 460.20971797g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 33
  • Cuenta de enlace giratorio: 9
  • Complejidad: 853
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.1
  • Superficie del Polo topológico: 141Ų
Proveedores recomendados
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Baoji Haoxiang Bio-technology Co.Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Xinsi New Materials Co., Ltd